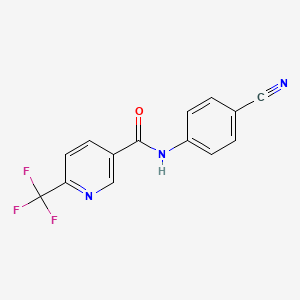
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Attachment of the cyanophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reagents.
Formation of the carboxamide group: This step involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents like ammonia or amines.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The cyanophenyl and trifluoromethyl groups can participate in coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.
Scientific Research Applications
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-pyridine-3-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(trifluoromethyl)pyridine-3-carboxamide: Lacks the cyanophenyl group, which may affect its reactivity and applications.
N-(4-methylphenyl)-6-(trifluoromethyl)pyridine-3-carboxamide:
Properties
Molecular Formula |
C14H8F3N3O |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)12-6-3-10(8-19-12)13(21)20-11-4-1-9(7-18)2-5-11/h1-6,8H,(H,20,21) |
InChI Key |
MFKRNQJXZOZDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















